methyl 7-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
Description
Methyl 7-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic small molecule characterized by a fused bicyclic imidazo[1,2-a]pyridine core linked via a carboxamido group to a partially saturated isoquinoline scaffold. This compound’s structural complexity, combining heterocyclic and aromatic systems, positions it within a broader class of molecules investigated for pharmacological applications, particularly targeting central nervous system (CNS) receptors or enzymes .
Properties
IUPAC Name |
methyl 7-[(2-methylimidazo[1,2-a]pyridine-3-carbonyl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-13-18(24-9-4-3-5-17(24)21-13)19(25)22-16-7-6-14-8-10-23(20(26)27-2)12-15(14)11-16/h3-7,9,11H,8,10,12H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFZHHPRQBACRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NC3=CC4=C(CCN(C4)C(=O)OC)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that imidazo[1,2-a]pyridine derivatives, which this compound is a part of, have been shown to possess a broad range of biological activity. They have been characterized with regard to a broad spectrum of biological effects: antitumor, hypoglycemic, antiviral, antibacterial, antifungal, anti-inflammatory, antipyretic, analgesic, immunomodulatory, and sedative activity.
Mode of Action
It is known that the interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine proceeded with a substitution of hydrogen atom at the с-3 carbon atom.
Biological Activity
Methyl 7-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
- IUPAC Name : Methyl 7-[(2-methylimidazo[1,2-a]pyridine-3-carbonyl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate
- Molecular Formula : C20H20N4O3
- Molecular Weight : 364.405 g/mol
- CAS Number : 1448027-85-7
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process includes the formation of the isoquinoline core followed by the introduction of the imidazo[1,2-a]pyridine moiety through condensation reactions.
Antimycobacterial Activity
Recent studies have highlighted the antituberculosis potential of imidazo[1,2-a]pyridine derivatives. A related compound demonstrated moderate to good activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 12.5 μg/mL for certain derivatives . This suggests that this compound may also exhibit similar properties due to structural similarities.
Anticancer Potential
Research has indicated that compounds containing isoquinoline and imidazo[1,2-a]pyridine structures may possess anticancer properties. For instance, studies have shown that these compounds can induce apoptosis in cancer cell lines through various mechanisms such as inhibition of cell proliferation and induction of cell cycle arrest .
Case Studies and Research Findings
The proposed mechanisms for the biological activity of these compounds include:
- Inhibition of DNA Synthesis : Compounds may interfere with nucleic acid synthesis in bacteria and cancer cells.
- Apoptosis Induction : Certain derivatives have been shown to activate apoptotic pathways in tumor cells.
- Enzyme Inhibition : Targeting specific enzymes involved in metabolic pathways critical for pathogen survival or tumor growth.
Comparison with Similar Compounds
Structural Features and Substituent Variations
The compound’s key structural elements are compared to analogs in Table 1.
Key Observations :
- Core Scaffold: The target compound’s dihydroisoquinoline scaffold differs from imidazo[1,2-a]pyrimidine (e.g., 2c) and tetrahydroimidazo[1,2-a]pyridine (e.g., 1l), which may influence ring planarity and binding interactions .
Physicochemical and Spectral Properties
Data from NMR, HRMS, and melting points highlight critical differences (Table 2).
Analysis :
- The target compound’s imidazo[1,2-a]pyridine and carboxamido groups would produce distinct aromatic proton signals (~7.5–8.5 ppm) and amide NH peaks (~8–10 ppm), similar to compound 2c .
- The absence of electron-withdrawing groups (e.g., nitro in 1l) may result in higher solubility compared to nitrophenyl-containing analogs .
Hypothesized Pharmacological Implications
While biological data for the target compound are unavailable, structural analogs provide insights:
- Imidazo[1,2-a]pyridine/pyrimidine Cores : These systems are prevalent in kinase inhibitors and GABA receptor modulators. The methyl group at position 2 (target) may enhance metabolic stability compared to unsubstituted analogs .
- Carboxamido Linkage: This group may improve target engagement via hydrogen bonding, contrasting with non-polar benzyl substituents in 7c, which prioritize lipophilicity .
- Ester vs. Carboxylic Acid : The methyl ester likely serves as a prodrug, analogous to ethyl esters in 2a and 2c, which hydrolyze to active acids in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
